Mylanta

Description

Constituent Chemical Entities

The active ingredients in Mylanta products are selected for their specific chemical actions. These typically include:

Aluminum Hydroxide (B78521): An inorganic salt that acts as a basic compound to neutralize hydrochloric acid in the stomach.

Magnesium Hydroxide: Another inorganic base that works in conjunction with aluminum hydroxide to neutralize stomach acid. goodrx.com

Calcium Carbonate: Utilized in some formulations as a potent and rapidly acting antacid. This compound.comThis compound.com

Simethicone (B1680972): A non-systemic anti-foaming agent that reduces the surface tension of gas bubbles, allowing them to be more easily expelled. goodrx.com

The inactive ingredients, which serve various functions such as flavoring, thickening, and preserving the formulation, include compounds like benzyl (B1604629) alcohol, carboxymethylcellulose sodium, glycerin, microcrystalline cellulose, purified water, sodium carbonate, sorbitol, and sucralose. nih.govrouses.com

Historical Context of Component Research

The use of simple chemical compounds to neutralize stomach acid has a long history. The primary components of this compound have been the subject of scientific research for their antacid properties for many decades.

Aluminum and Magnesium Hydroxides: The application of aluminum and magnesium salts for managing acid-related stomach discomfort became widespread in the 20th century. Research has focused on optimizing the balance between these two components to harness their acid-neutralizing capabilities.

Calcium Carbonate: As a readily available and effective acid neutralizer, calcium carbonate has been studied extensively for its role in managing heartburn and indigestion.

Simethicone: The development and research into simethicone for its anti-gas properties occurred in the mid-20th century. Its mechanism of action, which involves breaking down foam and gas bubbles, was a significant advancement in providing symptomatic relief from bloating and pressure. goodrx.com

Chemical Compound Data

Structure

2D Structure

Properties

CAS No. |

37317-08-1 |

|---|---|

Molecular Formula |

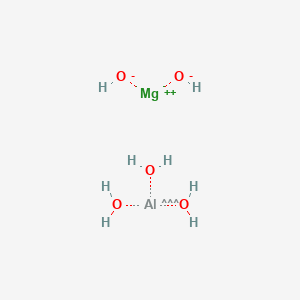

AlH8MgO5 |

Molecular Weight |

139.35 g/mol |

InChI |

InChI=1S/Al.Mg.5H2O/h;;5*1H2/q;+2;;;;;/p-2 |

InChI Key |

ADKOXSOCTOWDOP-UHFFFAOYSA-L |

SMILES |

O.O.O.[OH-].[OH-].[Mg+2].[Al] |

Canonical SMILES |

O.O.O.[OH-].[OH-].[Mg+2].[Al] |

Other CAS No. |

39322-42-4 |

Synonyms |

aluminum hydroxide - magnesium hydroxide - simethicone aluminum hydroxide, magnesium hydroxide, simethicone drug combination Dimalan Dioval Ditopax Maldroksal Maldroxal Mylanta Mylanta II |

Origin of Product |

United States |

Mechanisms of Action at a Physicochemical and Colloidal Level

Acid Neutralization Chemistry of Aluminum Hydroxide (B78521) and Magnesium Hydroxide

The primary role of aluminum hydroxide and magnesium hydroxide in Mylanta is to neutralize excess hydrochloric acid (HCl) in the stomach. drugbank.comdrugbank.com This action directly increases the pH of the gastric contents, providing relief from the symptoms of heartburn and acid indigestion. droracle.aiwebmd.com The combination of these two hydroxides is strategic, as they possess different reaction kinetics and potential side effects that tend to counteract each other. droracle.ai

The neutralization reactions are as follows:

Aluminum hydroxide: Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O quora.com

Magnesium hydroxide: Mg(OH)₂ + 2HCl → MgCl₂ + 2H₂O quora.com

The effectiveness of an antacid is determined by its acid-neutralizing capacity (ANC) and the speed at which it can neutralize acid. f1000research.com Studies have shown that magnesium hydroxide reacts quickly with acid, while aluminum hydroxide is slower to react. droracle.ainih.gov

In vitro studies evaluating the reactivity of these hydroxides have demonstrated that magnesium hydroxide can fully react with acid in both water and simulated gastric fluid. nih.gov Conversely, aluminum hydroxide's neutralizing capacity can be significantly reduced in the presence of food components, with its reactivity decreasing as the pH increases from 1 to 3.5. nih.gov This is thought to be due to a decrease in its solubility and the stabilization of macromolecular aluminum hydroxide complexes by anions and organic acids. nih.gov

Some research suggests a physical interaction between the two hydroxides in a mixed gel, where amorphous aluminum hydroxycarbonate may coat the crystalline magnesium hydroxide particles. nih.gov This coating could delay the reaction of the more reactive magnesium hydroxide until the aluminum-containing layer is dissolved by stomach acid. nih.gov

The table below summarizes the acid-neutralizing capacity of different antacid components.

| Antacid Component | Acid Neutralizing Capacity (mEq/g) |

| Brand D (Magnesium trisilicate, Dried aluminum hydroxide) | 8.2 |

| Brand A (Magnesium trisilicate, magnesium hydroxide, and aluminum hydroxide) | 7.9 |

| Brand B | 7.7 |

| Brand C | 7.0 |

| Brand F | 5.9 |

| Brand E | 5.7 |

This data is derived from a comparative study of different antacid formulations and illustrates the variability in neutralizing capacity based on the specific combination of active ingredients. gsconlinepress.com

Beyond simple neutralization, antacids containing aluminum and magnesium hydroxides exhibit buffering capacity, which is the ability to resist changes in pH. schoolwires.net This is crucial for maintaining the gastric pH in a therapeutic range (typically between 3 and 5) for a sustained period. nih.gov An ideal antacid raises the pH enough to alleviate symptoms but does not cause a drastic shift to alkalinity, which could trigger a rebound of acid secretion.

In simulated gastric environments, aluminum-magnesium hydroxide suspensions have been shown to maintain a steady pH between 3 and 5 for approximately 1.5 hours. nih.gov This sustained buffering action is a key advantage of these combination antacids. nih.gov The dynamic interplay between the faster-acting magnesium hydroxide and the slower-acting aluminum hydroxide contributes to this prolonged effect. droracle.ai

Aluminum hydroxide is an amphoteric compound, meaning it can act as both a base and an acid. chemguide.co.ukatamanchemicals.comwikipedia.org In an acidic environment like the stomach, it acts as a Brønsted-Lowry base, accepting protons to neutralize the acid. wikipedia.org In a basic environment, it can act as a Lewis acid, reacting with hydroxide ions. wikipedia.org

The surface of aluminum hydroxide is composed of amphoteric hydroxyl groups that can either accept or donate a proton depending on the surrounding pH. researchgate.net The isoelectric point (IEP) is the pH at which the surface of a particle has a net neutral charge. For aluminum hydroxide, the IEP is approximately 11.4. researchgate.net In the acidic environment of the stomach, which is well below this IEP, the surface of aluminum hydroxide particles will be positively charged. Another source indicates the isoelectric point of Al(OH)₃ is at a pH of 7.7. researchgate.net

Magnesium hydroxide, on the other hand, is primarily a basic compound. chemguide.co.uk

Buffering Mechanisms and pH Profile Dynamics

Surface Chemistry and Interfacial Phenomena of Simethicone (B1680972)

Simethicone is included in this compound formulations to address gas-related symptoms like bloating and pressure. Its mechanism of action is entirely physical and relies on its properties as a surface-active agent. researchgate.net

Simethicone, which is a mixture of polydimethylsiloxane (B3030410) and silicon dioxide, works by reducing the surface tension of gas bubbles in the gastrointestinal tract. researchgate.netjustdial.com Gas in the stomach and intestines exists as small bubbles trapped within a frothy mucus layer. These bubbles have a high surface tension at their liquid-gas interface, which gives them stability.

Simethicone, being insoluble in the aqueous environment of the stomach, spreads over the surface of these bubbles. researchgate.netgoogle.com As a surface-active agent, it disrupts the cohesive forces between the liquid molecules at the bubble's surface, thereby lowering the surface tension. researchgate.netresearchgate.netnih.gov This reduction in surface tension weakens the bubble walls, causing them to coalesce and form larger pockets of gas that can be more easily expelled from the body. researchgate.net

Studies have shown that simethicone significantly reduces the surface tension of both pure water and model surfactant solutions. researchgate.net

The action of simethicone can be described as both antifoaming (preventing foam formation) and defoaming (destroying existing foam). researchgate.netgoogle.com The mechanism involves two key processes: liquid drainage from the foam films and the rupture of these films. researchgate.netnih.gov

When simethicone spreads over the surface of a foam film, it creates a localized area of lower surface tension. This gradient in surface tension drives the liquid away from the simethicone-coated area, a phenomenon known as the Marangoni effect. This rapid drainage thins the foam film. researchgate.net

Once the film is sufficiently thin, the polydimethylsiloxane droplets, aided by the hydrophobic silica (B1680970) particles within the simethicone, can bridge the film. researchgate.netnih.gov This bridging creates an unstable structure that leads to the rupture of the film, allowing the trapped gas to escape. researchgate.netnih.govscribd.com This "pinch off" mechanism is highly effective, with studies showing that simethicone can cause complete destruction of model foams within seconds at very low concentrations. researchgate.net

Role of Hydrophobic Silica Particles in Foam Destabilization

The antifoaming activity of simethicone, a key component in some this compound formulations, is significantly enhanced by the presence of hydrophobic silica particles. nih.govresearchgate.net At a colloidal level, the destabilization of foam is a multi-step process driven by the synergistic action of polydimethylsiloxane (the primary component of simethicone) and these silica particles. researchgate.net

The fundamental mechanism involves the simethicone droplets, carrying the hydrophobic silica, entering the liquid films that form the structure of the foam. nih.govresearchgate.net The process can be described as follows:

Liquid Drainage: The initial action is the drainage of liquid from the foam films. nih.govresearchgate.net

Bridging of the Film: Subsequently, the polydimethylsiloxane droplets, aided by the hydrophobic silica particles, bridge the thinning liquid film. nih.gov This bridging action is a critical step leading to the rupture of the film's surface. nih.govresearchgate.net

Film Rupture and Air Escape: The disruption of the film integrity allows the trapped air to escape, leading to the collapse of the foam. nih.govresearchgate.net

The hydrophobicity of the silica particles is crucial. While polydimethylsiloxane alone has some antifoaming properties, its efficacy is greatly amplified when combined with hydrophobic silica. researchgate.net Hydrophilic silica, in contrast, does not exhibit this antifoaming activity and can even stabilize liquid films at certain concentrations. researchgate.net The hydrophobic nature of the silica particles facilitates their role in penetrating and disrupting the liquid films of the foam. bham.ac.uk

The size of the solid particles also plays a role in foam destabilization. Research suggests that particles with diameters in the range of 1-100 µm are effective in destabilizing foam. bham.ac.uk This is because particles of this size are larger than the thickness of the foam film, allowing them to effectively bridge and rupture the film. bham.ac.uk

Adsorption Properties of Metal Hydroxides

The metal hydroxides present in this compound, primarily aluminum hydroxide and magnesium hydroxide, possess significant adsorption capabilities that contribute to their therapeutic action beyond simple acid neutralization. These properties are governed by the nature of their particulate surfaces and the interactions that occur at the solid-liquid interface.

Adsorption onto Particulate Surfaces

Aluminum hydroxide and magnesium hydroxide act as adsorbents for various substances in the gastrointestinal tract. iffgd.orgmeixi-mgo.com This adsorption occurs on the surfaces of the fine particles of these hydroxides. nih.gov For instance, aluminum hydroxide can bind to substances like phosphate (B84403) in the gut, forming insoluble aluminum phosphate. iffgd.org The adsorption process involves the aggregation of molecules onto the surface and within the internal structure of the aluminum hydroxide particles. nih.gov This "repository effect" helps in maintaining the physical and chemical characteristics of the adsorbed substances. nih.gov

Magnesium hydroxide also demonstrates notable adsorption properties. meixi-mgo.comrsc.org Studies have shown its capacity to adsorb various ions from aqueous solutions. meixi-mgo.com The adsorption process for magnesium hydroxide has been described as spontaneous. meixi-mgo.com

Influence of Surface Area and Morphology on Adsorption Capacity

Research has shown that aluminum hydroxide with a larger surface area can adsorb more antigens. nih.gov The preparation process of the aluminum hydroxide can influence its particle size, shape, and density, which in turn affects its adsorption capabilities. nih.gov For example, aluminum hydroxide with a net-like or irregular shape and interparticle connections may have a larger surface area compared to spherical particles. nih.gov It has been determined that a commercial preparation of aluminum hydroxide-based adjuvant had a mean surface area of 514 m²/g. nih.gov Furthermore, particles of smaller sizes (e.g., <10 µm) exhibit a higher adsorption capacity due to their increased surface area. mdpi.com

Similarly, the morphology of magnesium hydroxide influences its adsorption performance. rsc.org Different synthesis methods can produce magnesium hydroxide with varying crystal facets and morphologies, such as flower-like globular structures or hexagonal plates, each with different adsorption capacities. rsc.orgrsc.org For instance, flower globular magnesium hydroxide has been shown to have a superior adsorption capacity for certain ions compared to hexagonal plate magnesium hydroxide. rsc.org

The table below summarizes the relationship between the physical properties of metal hydroxides and their adsorption capacity.

| Property | Influence on Adsorption Capacity | Research Finding |

| Specific Surface Area | A larger surface area provides more active sites for adsorption, leading to a higher capacity. nih.govmdpi.com | A commercial aluminum hydroxide adjuvant was found to have a mean surface area of 514 m²/g. nih.gov |

| Particle Size | Smaller particles have a higher surface-area-to-volume ratio, resulting in increased adsorption capacity. mdpi.com | Particles smaller than 10 µm have a higher adsorption capacity. mdpi.com |

| Morphology | The shape and structure of the particles affect the number of available adsorption sites. nih.govrsc.org | Flower-like globular magnesium hydroxide exhibits a higher adsorption capacity for Pb(II) ions than hexagonal plate magnesium hydroxide. rsc.org |

| Preparation Process | The synthesis method can alter the physical properties of the hydroxides, thereby impacting their adsorption performance. nih.gov | Different preparation processes for aluminum adjuvants result in variations in particle size, zeta potential, and morphological structure, which in turn affect adsorption. nih.gov |

Electrostatic and Ligand Exchange Interactions in Adsorption

The adsorption of molecules onto the surfaces of metal hydroxides is governed by a combination of physical and chemical interactions, with electrostatic forces and ligand exchange being particularly significant. nih.govgeoscienceworld.org

Electrostatic Interactions: This is a common mode of adsorption and is dependent on the surface charge of the metal hydroxide and the charge of the adsorbing molecule. nih.govgeoscienceworld.org Aluminum hydroxide, for instance, has a point of zero charge (PZC) of approximately 11, meaning its surface is positively charged at a neutral pH. pharmtech.com This positive surface charge facilitates the electrostatic attraction of negatively charged molecules. researchgate.netpharmtech.com The ionic strength of the surrounding solution can influence these electrostatic interactions; a decrease in adsorption with increasing ionic strength can indicate the predominance of outer-sphere complexation, which is sensitive to electrostatic shielding. wustl.edumdpi.com

Ligand Exchange: This mechanism involves the formation of a more direct, chemical bond between the adsorbate and the metal hydroxide surface. nih.govresearchgate.net It occurs when a ligand from the adsorbing molecule displaces a surface hydroxyl group on the metal hydroxide. nih.govnih.gov This type of interaction is considered a stronger form of adsorption compared to electrostatic attraction and can even overcome electrostatic repulsion. nih.gov For example, phosphorylated proteins can adsorb onto aluminum hydroxide via ligand exchange even when both surfaces have a net repulsive electrostatic force. capes.gov.br The capacity for ligand exchange is dependent on the availability of suitable ligands, such as phosphate groups, on the adsorbing molecule. nih.gov

The table below outlines the key characteristics of these two primary adsorption mechanisms.

| Interaction Type | Description | Key Factors |

| Electrostatic Interaction | Attraction between the charged surface of the metal hydroxide and oppositely charged molecules. nih.govgeoscienceworld.org | Surface charge (Point of Zero Charge), pH of the solution, ionic strength. pharmtech.comwustl.edumdpi.com |

| Ligand Exchange | Formation of a covalent bond by the displacement of a surface hydroxyl group by a ligand from the adsorbate. nih.govresearchgate.net | Presence of specific functional groups (e.g., phosphate) on the adsorbing molecule. nih.govcapes.gov.br |

Synergistic Physicochemical Interactions between Components

Combined Effects of Aluminum and Magnesium Hydroxides on Acid Neutralization

Aluminum hydroxide and magnesium hydroxide are frequently combined in antacid formulations to leverage their complementary properties. iffgd.orgmedlineplus.gov While both are effective at neutralizing stomach acid, they differ in their rate and duration of action, as well as their side effects. iffgd.org

Magnesium hydroxide is a potent and rapidly acting antacid. iffgd.org However, it can have a laxative effect. iffgd.org In contrast, aluminum hydroxide has a slower onset of action but a longer duration. It is also known to have a constipating effect. iffgd.org

By combining these two hydroxides, a more balanced and effective antacid is produced. The rapid neutralization provided by magnesium hydroxide is complemented by the sustained action of aluminum hydroxide. Furthermore, the opposing effects on bowel motility—the laxative effect of magnesium and the constipating effect of aluminum—tend to counteract each other. iffgd.org Studies have shown that combinations of aluminum hydroxide and magnesium hydroxide exhibit a superior acid-neutralizing capacity compared to other types of antacids. researchgate.net This synergistic relationship results in a product that provides both quick and lasting relief from acid indigestion with a reduced likelihood of gastrointestinal side effects. iffgd.orgmedlineplus.gov

The table below summarizes the individual and combined effects of aluminum and magnesium hydroxides.

| Compound | Neutralizing Power | Onset of Action | Duration of Action | Primary Side Effect |

| Aluminum Hydroxide | Modest iffgd.org | Slower | Longer (20-60 minutes) | Constipation iffgd.org |

| Magnesium Hydroxide | High iffgd.org | Rapid iffgd.org | Shorter (30 minutes - 6 hours) | Diarrhea iffgd.org |

| Combined Formulation | Superior researchgate.net | Balanced | Extended | Minimized gastrointestinal effects iffgd.org |

Interplay of Antacid and Antifoaming Agents in Complex Matrices

The effectiveness of the compound "this compound" is not solely reliant on the independent actions of its constituent parts, but rather on their sophisticated interplay at a physicochemical and colloidal level within the intricate environment of the stomach. This complex matrix, characterized by the presence of hydrochloric acid, pepsin, mucus, and ingested food, provides the stage for a synergistic interaction between the antacid and antifoaming agents.

The antacid components, aluminum hydroxide and magnesium hydroxide, exist as a colloidal suspension of fine particles. googleapis.com This particulate nature is crucial as it provides a large surface area for the neutralization of gastric acid. googleapis.com The reaction is a classic acid-base neutralization, where the hydroxide ions from the antacids react with the hydrogen ions from the hydrochloric acid to form water, thereby increasing the pH of the stomach contents. This elevation in pH also serves to inhibit the activity of pepsin, a digestive enzyme that is most active in a highly acidic environment and can be damaging to the esophageal lining during reflux. iffgd.orgf1000research.com

Simultaneously, the antifoaming agent, simethicone, a mixture of polydimethylsiloxanes and silicon dioxide, exerts its effect through its surfactant properties. researchgate.netnih.gov It is not absorbed systemically and acts locally in the gastrointestinal tract. f1000research.comresearchgate.netnih.gov Simethicone works by reducing the surface tension of gas bubbles that can become trapped in the stomach and intestines, causing bloating and discomfort. researchgate.netnih.gov By lowering the surface tension, it causes these smaller bubbles to coalesce into larger bubbles that are more easily expelled from the body through belching or flatulence. researchgate.netnih.gov

The interplay between these two classes of agents is multifaceted. The colloidal antacid particles can act as a carrier for the simethicone. googleapis.com Research suggests that simethicone can be adsorbed onto the surface of the antacid particles. eco-vector.com This adsorption is a key aspect of their interaction. While this intimate mixing could potentially hinder the immediate availability of simethicone for its antifoaming action if it were absorbed into the antacid matrix, formulations are designed to ensure the simethicone remains on the surface of the carrier particles. googleapis.com This ensures its rapid availability to act on gas bubbles. googleapis.com

Research Findings on the Physicochemical Properties of Antacid Suspensions

Several studies have investigated the physicochemical properties of antacid suspensions, which are critical for their efficacy. These properties include the acid-neutralizing capacity (ANC), pH, viscosity, and sedimentation rate.

| Parameter | Range of Values | Significance |

| Acid-Neutralizing Capacity (ANC) | 8.00 - 15.13 mEq | Indicates the amount of acid the antacid can neutralize. A higher ANC suggests greater potency. neuroquantology.com |

| pH | 7.0 - 8.5 | Reflects the alkalinity of the suspension and its ability to counteract stomach acid. neuroquantology.com |

| Viscosity | Variable | Affects the pourability of the suspension and its ability to coat the gastric mucosa. neuroquantology.comepo.org |

| Sedimentation Rate | Low to moderate | A low sedimentation rate indicates good physical stability of the suspension, ensuring uniform dosage. neuroquantology.comepo.org |

| Re-dispersibility | Generally good | The ability of the sediment to be easily re-suspended by shaking is crucial for consistent dosing. neuroquantology.com |

Table 1: Summary of Physicochemical Properties of Antacid Suspensions. Data compiled from comparative studies of commercially available antacid suspensions. neuroquantology.comepo.org

Detailed Research Findings on Antacid-Simethicone Interaction

The interaction between the antacid components and simethicone has been a subject of research to optimize formulation and efficacy.

| Finding | Research Focus | Implication |

| Adsorption of Simethicone | Studies on the sorption of polydimethylsiloxane (a key component of simethicone) onto antacid surfaces. | The antacid particles can act as a carrier for simethicone, but the formulation must prevent strong adsorption that would hinder its release and antifoaming action. eco-vector.com |

| Surface Availability of Simethicone | Investigations into formulations that keep simethicone on the exterior of the antacid matrix. | Ensures rapid onset of antifoaming action without waiting for the breakdown of the antacid particles. googleapis.com |

| Effect on Foam Stability | Quantitative analysis of the effect of simethicone on foam in synthetic gastric juice. | Simethicone effectively reduces foam stability by promoting liquid drainage and rupture of foam films. researchgate.net |

| Rheological Impact | Evaluation of the viscosity and texture of antacid-simethicone suspensions. | The combination aims for a smooth texture and optimal viscosity for both coating action and patient compliance. epo.org |

Table 2: Research Findings on the Interplay of Antacid and Simethicone. This table summarizes key findings from studies on the interaction between the antacid and antifoaming components. researchgate.netgoogleapis.comeco-vector.comepo.org

Formulation Science and Rheological Characterization of Suspensions

Suspension Stability and Sedimentation Dynamics

Suspension stability is a primary concern in the formulation of antacid products containing insoluble active pharmaceutical ingredients like aluminum hydroxide (B78521) and magnesium hydroxide. These solid particles have a tendency to settle over time due to gravity, a process known as sedimentation. An ideal suspension should exhibit minimal sedimentation and, if settling does occur, the sediment should be easily redispersible upon shaking.

Poor suspension stability can lead to dose variability, as the concentration of active ingredients may not be uniform throughout the product. The formation of a hard, compacted sediment (caking) is a significant issue that can render the product unusable epo.orggoogle.com. To prevent caking and ensure easy redispersion, formulators aim for a controlled state of flocculation, where particles form loose aggregates that settle more rapidly but are easily broken apart upon agitation uomus.edu.iq.

The sedimentation rate of a suspension is influenced by factors such as particle size, density difference between the solid particles and the liquid vehicle, and the viscosity of the vehicle rjptonline.org. A higher sedimentation rate can be observed in more flocculated suspensions, but this is acceptable if the sediment does not cake and is readily redispersed researchgate.net. Studies evaluating antacid suspensions have measured sedimentation volume and ease of redispersibility as key indicators of physical stability researchgate.netscribd.com. A high sedimentation rate within a certain range (e.g., 0.97 to 1) can indicate a uniform dispersion system and physical stability, ensuring reproducible bioavailability google.comgoogle.com.

Rheological Properties and Flow Behavior

The rheological properties of antacid suspensions, which describe their flow and deformation characteristics, are crucial for manufacturing, packaging, and patient administration. These properties dictate how easily the suspension can be mixed, poured from the bottle, and swallowed. Viscosity is a fundamental rheological parameter that measures a fluid's resistance to flow jchr.org.

Antacid suspensions, particularly those containing aluminum hydroxide and magnesium hydroxide, typically exhibit non-Newtonian flow behavior uomus.edu.iq. This means their viscosity is not constant but changes with the applied shear stress or shear rate.

Viscosity and Thixotropy of Colloidal Systems

Viscosity plays a vital role in the stability and performance of suspensions. A sufficiently high viscosity of the continuous phase can retard the sedimentation rate of dispersed particles according to Stokes' Law rjptonline.org. However, the viscosity should not be so high as to impede agitation, pouring, or administration uomustansiriyah.edu.iq.

Thixotropy is a desirable rheological property in suspensions. It is defined as a reversible decrease in viscosity over time when a constant shear rate is applied, followed by a gradual recovery of viscosity when the shear is removed tandfonline.comaip.org. In the context of antacid suspensions, thixotropy allows the product to be a gel-like consistency when standing (preventing rapid sedimentation and caking) and become fluid upon shaking (allowing for easy pouring and accurate dosing) google.com. Studies on magnesium hydroxide suspensions have shown that the combination of suspending agents can lead to pseudoplastic behavior with some degree of thixotropy, which correlates with improved physical stability journaljammr.comcabidigitallibrary.orgresearchgate.net. The hysteresis loop area in a rheogram is often used to quantify thixotropy, with a larger area indicating stronger thixotropic properties cabidigitallibrary.org.

Research has explored the thixotropy of systems containing aluminum and magnesium hydroxide, sometimes in combination with other materials like montmorillonite (B579905) tandfonline.comresearchgate.net. These studies investigate the influence of factors such as shear rate and the presence of electrolytes on thixotropic behavior tandfonline.comresearchgate.net. For instance, the viscosity of suspensions can decrease gradually with increasing shear rate researchgate.net.

Pseudoplastic and Newtonian Flow Patterns

Antacid suspensions commonly exhibit pseudoplastic flow, also known as shear-thinning behavior uomus.edu.iq. In pseudoplastic fluids, the apparent viscosity decreases as the shear rate increases uomus.edu.iqresearchgate.net. This is advantageous for suspensions as the viscosity is high when the product is at rest (minimizing sedimentation) and decreases when shaken or poured (facilitating administration) researchgate.net. The apparent viscosity values for antacid suspensions have been shown to decrease with increasing spindle speed in viscometer measurements, which is characteristic of pseudoplastic behavior researchgate.net.

While most antacid suspensions are pseudoplastic, some formulations might exhibit Newtonian flow, where the viscosity remains constant regardless of the shear rate uomus.edu.iq. However, Newtonian flow is generally less desirable for suspensions as it does not provide the advantage of shear-thinning for ease of redispersion and pouring while maintaining stability at rest. One study found that a sample with Newtonian flow had the least acid-neutralizing capacity compared to samples exhibiting non-Newtonian, pseudoplastic flow researchgate.net.

Data from rheological studies on antacid suspensions illustrate the range of viscosity values observed and the pseudoplastic behavior.

| Sample | Viscosity (cPs) at Lower Shear | Viscosity (cPs) at Higher Shear | Flow Pattern |

| AS-1 | 116.5 ± 0.08 | - | Pseudoplastic? |

| AS-2 | 452.5 ± 6.06 | - | Pseudoplastic? |

| AS-3 | 4400 ± 9.04 | - | Pseudoplastic? |

| AS-4 | 929.8 ± 2.07 | - | Pseudoplastic? |

| Sample A3 | - | - | Newtonian |

| Other Samples | - | - | Non-Newtonian (Pseudoplastic) researchgate.net |

Note: Specific shear rates for viscosity measurements were not consistently available across all sources for a direct comparative table at specific shear rates. The table above synthesizes information on observed viscosity ranges and flow patterns. researchgate.netneuroquantology.com

Influence of Particle Size Distribution on Formulation Properties

The particle size distribution of the solid active ingredients in a suspension significantly impacts its physical stability, sedimentation rate, and even acid-neutralizing capacity researchgate.netijpsr.com. Smaller particle sizes can lead to a slower sedimentation rate due to a larger total surface area interacting with the continuous phase and increased Brownian motion effects, although this can also increase the risk of caking if not properly formulated uomus.edu.iqrjptonline.org. Conversely, larger particles may settle more quickly.

Studies have shown that the acid neutralizing capacity of antacids can increase when particle sizes decrease researchgate.net. The mean particle size for various antacid suspensions has been reported to range from approximately 15.09 to 32.25 μm ijpsr.com. Another study indicated particle sizes ranging between 1.942 and 5.92 μm for different brands researchgate.net. The fine particle size distribution of aluminum hydroxide powder, for instance, is considered ideal for resuspending in liquid formulations cphi-online.com. Controlling particle size and distribution is therefore a critical aspect of developing stable and effective antacid suspensions scribd.com.

Role of Suspending and Stabilizing Agents in Formulations

Suspending and stabilizing agents are essential excipients in antacid suspensions containing insoluble particles like aluminum hydroxide and magnesium hydroxide. These agents are added to the liquid vehicle to increase its viscosity and create a structured network that helps keep the solid particles dispersed and retards sedimentation rjptonline.orguomustansiriyah.edu.iq. They can act as protective colloids, preventing settled particles from forming a hard cake, and can also contribute to controlled flocculation uomustansiriyah.edu.iq.

Various suspending agents are used in pharmaceutical formulations, including cellulose-based polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), microcrystalline cellulose, and sodium carboxymethyl cellulose, as well as gums like carrageenan and tragacanth epo.orggoogle.comrjptonline.orgjournaljammr.comcabidigitallibrary.orgtruemeds.in. Combinations of suspending agents are often used to achieve optimal physical stability, sedimentation rate, texture, and viscosity epo.orggoogle.comgoogle.comjournaljammr.comcabidigitallibrary.org. For example, a mixed suspending agent containing hydroxypropyl methylcellulose, microcrystalline cellulose, sodium carboxymethyl cellulose, and carrageenan has been shown to improve sedimentation rate, texture, and viscosity in aluminum hydroxide and magnesium hydroxide suspensions epo.orggoogle.comgoogle.com.

The concentration and type of suspending agent have a direct impact on the viscosity and sedimentation volume of the suspension rjptonline.orgcabidigitallibrary.org. Higher concentrations of suspending agents can lead to increased viscosity and improved sedimentation volume rjptonline.orgcabidigitallibrary.org. However, using an excessively large amount of suspending agent can potentially affect the bioavailability of the active ingredients epo.orggoogle.com. Therefore, the selection and optimization of suspending and stabilizing agents are crucial for developing a stable, easily redispersible, and effective antacid suspension. Sodium carboxymethyl cellulose, for instance, is noted for its role as both a suspending and stabilizing agent, ensuring even distribution of components truemeds.in.

Advanced Analytical Techniques and in Vitro Evaluation Methodologies

In Vitro Models for Acid Neutralization and Buffering Capacity

In vitro models are essential for quantifying the acid neutralization and buffering capacity of Mylanta's active ingredients, primarily aluminum hydroxide (B78521) and magnesium hydroxide. These models provide a controlled environment to simulate gastric conditions and assess the product's performance.

Static Acid Neutralization Capacity (ANC) Assays

Static Acid Neutralization Capacity (ANC) assays are a fundamental in vitro method for determining the total amount of acid that an antacid can neutralize. f1000research.comnih.gov The procedure, often based on United States Pharmacopeia (USP) monographs, involves titrating a known amount of the antacid formulation with a strong acid, typically hydrochloric acid (HCl), to a specific pH endpoint, usually 3.5. talcid.descispace.com This back-titration method allows for the calculation of the ANC, expressed in milliequivalents (mEq) of acid neutralized per dose of the antacid. nih.govscispace.com

The effectiveness of an antacid is directly related to its ANC; a higher ANC value indicates a greater capacity to neutralize stomach acid. f1000research.com Studies comparing different antacid formulations have shown significant variations in their ANC values. For instance, formulations containing a combination of aluminum hydroxide and magnesium hydroxide have demonstrated high ANC values. f1000research.com The FDA requires a minimum ANC of 5 mEq per dose for a product to be classified as an antacid. derpharmachemica.com

A preliminary antacid test (PAT) is often conducted to initially classify a formulation as an antacid, requiring the pH of an antacid-acid solution to exceed 3.5. researchgate.netijbcp.com

Table 1: Illustrative ANC Values for Various Antacid Components

| Antacid Component | Typical ANC (mEq/g) |

| Aluminum Hydroxide | 12-25 |

| Magnesium Hydroxide | 25-30 |

| Calcium Carbonate | 18-22 |

| Sodium Bicarbonate | ~12 |

Note: These values are illustrative and can vary based on the specific formulation and manufacturing process.

Dynamic Acid Neutralization Potential (ANP) and pH Profile Tests

Dynamic Acid Neutralization Potential (ANP) tests, such as the Rossett-Rice test, offer a more physiologically relevant assessment of antacid performance by simulating the dynamic conditions of the stomach. talcid.deresearchgate.netnih.gov In this method, the antacid is subjected to a continuous flow of acid, mimicking gastric acid secretion. talcid.de The test records the pH profile over time, providing information on the onset of action and the duration for which the antacid can maintain the gastric pH above a certain threshold, typically 3.0 or 3.5. nih.govresearchgate.net

This dynamic approach is crucial because it considers the rate of the neutralization reaction, which is a key factor in providing rapid symptom relief. nih.gov Studies have shown that the combination of aluminum hydroxide and magnesium hydroxide, as found in this compound, can provide a rapid onset and a prolonged duration of action, maintaining the pH in the optimal range for an extended period. talcid.denih.gov The ANP test helps in understanding how quickly an antacid begins to work and how long its effects last in a simulated stomach environment. scispace.com

Simulated Gastric Environment Models (e.g., Artificial Stomach Models, SHIME apparatus)

To further mimic the complex physiological environment of the human stomach, advanced in vitro models like the artificial stomach and the Simulator of the Human Intestinal Microbial Ecosystem (SHIME) apparatus are employed. nih.govresearchgate.net These models can simulate various gastric parameters, including pH, temperature, gastric emptying, and peristaltic movements. humanjournals.com

The artificial stomach model, for example, can be a computer-controlled system that simulates the flux and pH conditions of the gastroduodenal tract, offering a more realistic evaluation of antacid performance than static or simpler dynamic tests. nih.gov The SHIME apparatus consists of a series of reactors that simulate the different parts of the gastrointestinal tract, allowing for a comprehensive study of the antacid's behavior as it passes through the digestive system. researchgate.net These sophisticated models are invaluable for studying the interactions of the antacid with the gastric environment and for comparing the efficacy of different formulations under simulated real-world conditions. humanjournals.com

In Vitro Methods for Antifoaming Activity Assessment

This compound formulations often include simethicone (B1680972), an antifoaming agent that helps to relieve gas and bloating. msjonline.org The antifoaming activity of simethicone is evaluated using various in vitro methods that assess its ability to break down existing foam (defoaming) and prevent its formation (antifoaming). researchgate.net

One common method involves creating a stable foam using a surfactant solution, such as detergent or bovine serum albumin, in a graduated cylinder or a specialized apparatus like the Bartsch method. researchgate.net A specific amount of the simethicone-containing antacid is then added to the foam, and the time taken for the foam to collapse is measured. researchgate.nettandfonline.com The effectiveness of the antifoaming agent is determined by how quickly and completely it can destroy the foam. researchgate.net Studies have shown that simethicone is highly effective at very low concentrations, causing complete foam destruction within seconds. researchgate.net The mechanism of action is based on the spreading of the silicone oil over the surface of the foam films, which leads to rapid drainage and rupture of the bubbles. researchgate.net

Table 2: Example of In Vitro Antifoaming Test Results for Simethicone

| Test Parameter | Observation |

| Foaming Agent | 1% Detergent Solution |

| Simethicone Concentration | 0.1 mg/mL |

| Time to Foam Collapse | < 10 seconds |

This table presents hypothetical data based on findings from in vitro studies.

Material Characterization Techniques for Component Analysis

The physical and chemical properties of the active ingredients in this compound are critical to its performance. Advanced material characterization techniques are used to analyze the crystalline structure, particle size, and morphology of these components.

X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM)

X-ray Diffraction (XRD) is a powerful non-destructive technique used to identify the crystalline phases of the materials in this compound, such as aluminum hydroxide and magnesium hydroxide. researchgate.netrigaku.com By analyzing the diffraction pattern produced when X-rays interact with the crystalline structure of the compounds, researchers can determine their specific mineral forms (e.g., gibbsite for aluminum hydroxide and brucite for magnesium hydroxide). researchgate.netnih.gov XRD can also provide information about the degree of crystallinity and the presence of any impurities. researchgate.net The crystal structure of these hydroxides influences their reactivity and, consequently, their acid-neutralizing capacity. nih.gov

Transmission Electron Microscopy (TEM) is used to visualize the morphology and size of the particles at the nanoscale. nih.govtandfonline.com For the antifoaming agent simethicone, which is typically an emulsion of polydimethylsiloxane (B3030410) and silicon dioxide, TEM can reveal the droplet size and distribution within the emulsion. tandfonline.comresearchgate.net The small droplet size of the simethicone emulsion is crucial for its effectiveness in spreading over and destabilizing foam bubbles. nih.gov TEM images can show the spherical shape and uniform size of the nanoemulsion droplets, confirming the quality and stability of the formulation. nih.govtandfonline.com

Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are pivotal in understanding the thermal stability and decomposition behavior of the inorganic components of this compound, namely aluminum hydroxide and magnesium hydroxide. netzsch.comxrfscientific.comparticletechlabs.com TGA measures changes in the mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a thermal event. particletechlabs.comhitachi-hightech.com The simultaneous application of both, known as STA, provides a comprehensive thermal profile under identical conditions. netzsch.comhitachi-hightech.com

Research findings indicate that the active ingredients in this compound exhibit distinct thermal decomposition profiles. The flame-retardant mechanism of aluminum hydroxide and magnesium hydroxide is based on their endothermic decomposition, which involves the release of water vapor. meixi-mgo.commdpi.com TGA can precisely measure the mass loss associated with this water release, while DSC quantifies the endothermic energy absorbed during the process.

Magnesium hydroxide demonstrates higher thermal stability, with a decomposition temperature of approximately 330°C. meixi-mgo.com In contrast, aluminum hydroxide begins to decompose at a lower temperature, around 180-210°C. meixi-mgo.commdpi.com The decomposition of magnesium hydroxide is also associated with a higher enthalpy of reaction (1389 J/g) compared to aluminum hydroxide (1050 J/g), indicating it absorbs more heat during decomposition. mdpi.com This differential thermal behavior is a key characteristic of the formulation's components. Studies using these techniques on related materials show how TGA can determine the amount of char residue, which is indicative of thermal stability. mdpi.com

| Compound | Decomposition Temperature (°C) | Enthalpy of Decomposition (J/g) | Primary Decomposition Product |

|---|---|---|---|

| Aluminum Hydroxide | ~180 - 210 | ~1050 | Water Vapor & Aluminum Oxide |

| Magnesium Hydroxide | ~330 | ~1389 | Water Vapor & Magnesium Oxide |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful and rapid analytical technique used for the identification and quantification of the organic component in this compound, simethicone. news-medical.netrtilab.cominnovatechlabs.com The method works by passing infrared radiation through a sample and measuring the absorption at different wavelengths, which corresponds to the vibrational frequencies of the chemical bonds within the molecules. rtilab.cominnovatechlabs.com This creates a unique spectral "fingerprint" for the compound.

FTIR is widely employed for the quantitative analysis of simethicone in various pharmaceutical formulations, including antacid suspensions and tablets. idosi.orgacgpubs.org The analysis typically focuses on the polydimethylsiloxane (PDMS) component of simethicone. idosi.org A characteristic and strong absorption band for PDMS is consistently observed in the region of 1261-1263 cm⁻¹, which is used for its quantification. idosi.orgresearchgate.net This peak is an identifier for simethicone in the formulation. researchgate.net

For accurate analysis in a complex matrix like an antacid suspension, a sample preparation or extraction procedure is often required to isolate the simethicone from the hydroxide components before spectral analysis. idosi.org The developed FTIR methods have been validated for linearity, precision, and accuracy, confirming their suitability for routine quality control of simethicone content in such products. idosi.orgajpaonline.com

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| -CH₃ | Symmetric Bending in Si-CH₃ | ~1261 - 1263 |

| Si-O-Si | Asymmetric Stretching | ~1000 - 1100 |

| Si-(CH₃)₂ | Rocking | ~785 - 815 |

Brunauer-Emmett-Teller (BET) Specific Surface Area Analysis

The Brunauer-Emmett-Teller (BET) theory provides the foundation for a critical analytical technique used to measure the specific surface area of solid or porous materials. wikipedia.org The method involves the physical adsorption of a gas, most commonly nitrogen, onto the surface of the material at cryogenic temperatures. wikipedia.orgmalvernpanalytical.com By measuring the amount of gas adsorbed at various pressures, the total surface area per unit mass of the sample can be calculated.

For the solid components of this compound, aluminum hydroxide and magnesium hydroxide, the specific surface area is a crucial parameter. A higher surface area provides more active sites for the chemical reaction (neutralization) to occur, which can influence the efficacy of the antacid. The effectiveness of these hydroxides is highly dependent on their surface properties. mdpi.com While primarily a tool for surface area measurement, BET analysis provides insight into the textural properties of powdered materials, which is essential for understanding their performance.

The BET technique is the standard for characterizing the surface area of a wide range of powdered materials, including pharmaceuticals and catalysts. malvernpanalytical.com For materials with a very low surface area, other adsorbate gases like krypton may be used to improve the accuracy of the measurement. malvernpanalytical.commicromeritics.com

| Parameter | Description | Typical Application |

|---|---|---|

| Specific Surface Area (m²/g) | The total surface area of the material per unit of mass. | Comparing the reactive surface of different batches or formulations of Al(OH)₃ and Mg(OH)₂. |

| Adsorbate Gas | The gas that physically adsorbs to the material's surface. | Nitrogen is standard; Krypton is used for low surface area materials. malvernpanalytical.com |

| Monolayer Capacity | The quantity of gas required to form a single molecular layer on the surface. | A key variable in the BET equation used to calculate the final surface area. |

Theoretical and Computational Approaches in Compound Research

Modeling of Acid-Base Reaction Kinetics

The therapeutic action of Mylanta's primary components, aluminum hydroxide (B78521) and magnesium hydroxide, is the neutralization of excess stomach acid (hydrochloric acid). preparatorychemistry.comnih.gov Computational models are crucial for understanding the kinetics of these acid-base reactions, which are more complex than simple titrations due to the solid nature of the antacids.

Research has focused on developing kinetic models to describe the neutralization process. materialsciencejournal.org These models often treat the dissolution of the antacid and the subsequent chemical reaction as interconnected steps. For instance, a laboratory experiment dissolving an antacid tablet in dilute acetic acid can serve as a simulation of the neutralization process in the stomach. materialsciencejournal.org A lumped parameter model, which simplifies the system by grouping distributed parameters, has been tested and modified to evaluate mass transfer coefficients and reaction velocity constants for such reactions. materialsciencejournal.org

Studies using 27Al NMR have investigated the neutralization of aluminum hydroxide–magnesium hydroxide mixtures under both equilibrium and kinetic control. nih.gov These studies reveal that soluble aluminum-containing species are formed as neutralization proceeds. nih.govresearchgate.net Under kinetic control conditions, a sharp increase in the hexaaquoaluminum cation is observed as acid is added, followed by a slower decrease as the pH rises. nih.gov This contrasts with more structured compounds like magaldrate (B1229754), which show a steadier increase in this cation. nih.gov Such differences, observable through pH-stat titrations, highlight the distinct reaction pathways and kinetics of simple mixed gels versus structured chemical complexes. nih.gov

The rate of neutralization is influenced by several factors, including the concentration of the reactants, particle size, and the crystalline structure of the hydroxides. researchgate.net Kinetic studies, often performed using pH-metry, help determine the rate constants and the order of the reaction. researchgate.netresearchgate.net These models must account for the solid-liquid interface where the reaction occurs and how the surface area changes over time.

Table 1: Comparison of Kinetic Models for Antacid Neutralization

| Model Type | Key Parameters | Assumptions & Focus | Research Application |

| Lumped Parameter Model | Mass transfer coefficient, reaction velocity constant | System parameters are uniform, not distributed spatially. Focuses on overall reaction rate. | Simulating dissolution and neutralization of commercial antacid tablets in weak acid. materialsciencejournal.org |

| Surface Reaction Model | Reaction order, rate constant, active surface area | Reaction occurs at the surface of solid particles. Rate depends on available surface area. | Determining neutralization kinetics of calcium carbonate and other solid bases. researchgate.net |

| Pseudo-second-order Model | Rate constant of adsorption, equilibrium adsorption capacity | Adsorption is the rate-limiting step. Used when a substance binds to the surface. | Describing the adsorption kinetics of dyes onto aluminum magnesium mixed hydroxide. researchgate.net |

| pH-Stat Titration Analysis | Rate of acid/base addition over time | Maintains a constant pH to measure the rate of reaction required to hold that pH. | Comparing the biphasic neutralization response of magaldrate to the multi-phase reaction of mixed gels. nih.gov |

Simulation of Colloidal Dispersions and Particle Interactions

This compound is a colloidal dispersion, specifically a suspension, where solid particles of aluminum hydroxide and magnesium hydroxide are dispersed in a liquid medium. numberanalytics.com182.160.97 Understanding the behavior of these dispersions is critical for product stability and efficacy. Molecular simulation techniques, such as molecular dynamics (MD) and Monte Carlo (MC) simulations, are powerful tools for studying these systems. numberanalytics.com

MD simulations solve Newton's equations of motion for all particles, providing detailed information on system dynamics like diffusion and viscosity. numberanalytics.com These simulations have been used to study the aggregation behavior and rheological properties of colloidal suspensions. numberanalytics.com MC simulations, on the other hand, are effective for investigating phase behavior, such as the formation of gels or crystals, and structural properties. numberanalytics.com

The stability of the antacid suspension is governed by the interactions between the dispersed particles. These interactions are influenced by factors like particle size, surface charge, and the presence of electrolytes. nih.gov Computational models can simulate these particle interactions to predict the suspension's physical stability, such as whether particles will remain dispersed or aggregate and sediment over time. For instance, adding a colloidal polyelectrolyte can alter the charge on antacid particles, leading to a more stable, deflocculated state. nih.gov

Magnesium aluminum hydroxides are known as layered double hydroxides (LDHs) and carry a positive surface charge. researchgate.net The stability of these LDH suspensions is highly dependent on pH and the type of anions present in the solution, which can be modeled to predict the critical coagulation concentration (CCC)—the concentration of electrolyte needed to destabilize the suspension. researchgate.net

Table 2: Key Factors in Simulating Antacid Colloidal Dispersions

| Factor | Description | Role in Simulation |

| Particle Size & Distribution | The size of the aluminum and magnesium hydroxide particles. | Affects surface area available for reaction and influences sedimentation rate and viscosity. Crucial input for MD and MC models. numberanalytics.com |

| Surface Charge (Zeta Potential) | The electrical potential at the particle surface, which governs electrostatic repulsion between particles. | Determines the degree of flocculation or deflocculation. Models can predict how additives alter the zeta potential to enhance stability. nih.gov |

| Hydrodynamic Interactions | The forces transmitted through the fluid medium as particles move. | Resolved in advanced simulations to accurately predict sedimentation and rheological behavior of the suspension. aps.org |

| Interparticle Potentials | The sum of attractive (van der Waals) and repulsive (electrostatic) forces between particles. | A core component of the potential energy function in MD simulations, dictating particle aggregation and network formation. numberanalytics.com |

In Silico Models for Physicochemical Prediction

In silico—or computer-simulated—models are increasingly used to predict the physicochemical properties of chemical compounds, reducing the need for extensive laboratory experiments. ucsf.eduresearchgate.net For the components of this compound, these models can predict properties like solubility, lipophilicity (log P), and potential interactions with biological molecules.

Quantitative Structure-Activity Relationship (QSAR) models are a prominent example. semanticscholar.org These are regression or classification models that correlate a compound's chemical structure with a specific property or activity. For instance, a QSAR model could be developed to predict the acid-neutralizing capacity of different metal hydroxides based on their structural and electronic properties. While much of the public research focuses on organic molecules, the principles can be applied to inorganic compounds as well. semanticscholar.orgnih.gov

For simethicone (B1680972), an inert anti-foaming agent, in silico models can predict its surface tension properties and how it interacts with gas bubbles in the gastrointestinal tract. Simethicone itself is not absorbed and acts locally. mcaz.co.zw

The prediction of how antacid components might interact with other drugs is another key application. Pharmacokinetic models can simulate how changes in gastric pH caused by antacids affect the solubility and absorption of other medications. nih.gov For example, models have been developed to describe the interaction between quinolone antibiotics and metal cations from antacids like aluminum and magnesium hydroxide, allowing for recommendations on dosing intervals to avoid decreased absorption. nih.gov

Table 3: Examples of In Silico Predictions for Antacid-Related Components

| Predicted Property | Component(s) | Computational Method | Relevance |

| Solubility | Gliclazide (a drug affected by pH) | PK-Sim® modeling | Predicts how antacid-induced pH changes alter the solubility of co-administered drugs. |

| Lipophilicity (Log P) | Various drug molecules | SwissADME, ADMETLab | Predicts the tendency of a molecule to dissolve in fats/oils, which influences absorption and distribution. researchgate.net |

| Binding Energy | Cimetidine, Omeprazole | AutoDock (Molecular Docking) | Calculates the strength of interaction between antacid-type drugs and biological targets like proteins. nih.gov |

| Drug Clearance | Various drug compounds | In Silico Hepatocyte Cultures | Simulates how quickly a drug is metabolized and removed by the liver, a process that can be affected by drug interactions. ucsf.edu |

Historical and Evolving Scientific Understanding of Constituent Compounds

Development of Aluminum-Based Antacids

The use of aluminum compounds for medicinal purposes dates back to ancient civilizations. The ancient Egyptians and Babylonians utilized potassium aluminum sulfate (B86663) as a styptic to reduce bleeding. ga.gov.au However, the specific application of aluminum hydroxide (B78521) as an antacid is a more recent development, with its antacid properties being discovered in the late 19th century. smarthealer.pk It began to be used for treating heartburn and indigestion in the early 1900s and became a widely used over-the-counter antacid by the 1920s. smarthealer.pk

Friedrich Wöhler first discovered aluminum hydroxide in 1827, and it was initially used as a precipitating agent in chemical processes. smarthealer.pk Its journey into medicine was gradual. By the mid-20th century, with peptic ulcer disease being a significant public health concern, aluminum hydroxide's role as an acid neutralizer became more prominent. ijrpr.com

Aluminum hydroxide is considered a relatively weak and slow-acting antacid compared to other options. iffgd.org Its mechanism involves neutralizing hydrochloric acid in the stomach. wikipedia.org This reaction increases the gastric pH. A key characteristic of aluminum hydroxide is its ability to inactivate pepsin, the primary digestive enzyme in the stomach. iffgd.org Furthermore, it can bind to phosphate (B84403) in the gut, forming insoluble aluminum phosphate, a property utilized in managing high phosphate levels in individuals with kidney failure. iffgd.org

The historical use of aluminum compounds is not without scrutiny. Long-term use of aluminum-containing antacids has been associated with an increased risk of osteoporosis. wikipedia.org

Evolution of Magnesium-Based Antacids

The use of magnesium-based compounds for indigestion also has historical roots, with magnesium hydroxide, commonly known as milk of magnesia, becoming a prevalent over-the-counter antacid in the early 20th century. ijrpr.com Magnesium hydroxide is recognized as a more potent and faster-acting antacid compared to aluminum hydroxide. iffgd.org

A significant property of magnesium hydroxide is its tendency to cause a laxative effect. iffgd.orgwikipedia.org This is due to its osmotic activity in the intestines. While this can be a drawback, it led to the common practice of combining magnesium hydroxide with the constipating aluminum hydroxide in many commercial antacid formulations. iffgd.orgnumberanalytics.com This combination aims to balance the gastrointestinal side effects of each compound. numberanalytics.com

The neutralization reaction of magnesium hydroxide with stomach acid produces magnesium chloride, which can be absorbed by the body. iffgd.org While generally safe for individuals with healthy kidneys, this can pose a risk of hypermagnesemia in those with renal impairment. iffgd.org

Advancement in Silicone Chemistry for Antifoaming Agents

The inclusion of an antifoaming agent in antacid formulations represents a significant advancement in addressing the symptom of gas. Simethicone (B1680972), a mixture of polydimethylsiloxanes and silicon dioxide, is the key compound in this regard. Its development and application in medicine began in the mid-20th century.

Simethicone was first introduced in the 1950s, and by 1952, the U.S. Food and Drug Administration (FDA) had approved it as a safe and effective over-the-counter treatment for gas and bloating. rupahealth.com It was developed in Germany in the 1970s and has been in use in Europe and the United States for over four decades. google.comgoogle.com

The mechanism of simethicone is physical rather than chemical. It is a surfactant that works by reducing the surface tension of gas bubbles in the gastrointestinal tract. rupahealth.comdrugbank.com This action causes smaller bubbles to merge into larger ones, which can be more easily expelled from the body through belching or flatulence. rupahealth.comnih.gov Simethicone itself is not absorbed into the bloodstream and is excreted unchanged. google.comdrugbank.com

The development of silicone-based antifoaming agents has seen continuous innovation. To improve their dispersion in various systems, solution-type silicone antifoams were developed, dissolving the silicone oil in a solvent. xjysilicone.com More recent advancements focus on silicone-polyether block copolymerization or graft copolymerization. xjysilicone.com This modification combines the properties of silicone and polyether, enhancing the defoaming ability. xjysilicone.com The introduction of hydrophilic groups into the polydimethylsiloxane (B3030410) chain improves its emulsification performance. xjysilicone.com

The primary use of simethicone as an excipient is as an antifoaming agent in pharmaceutical manufacturing processes. nih.gov Its non-toxic and non-irritating nature makes it a safe and effective component in various formulations. google.com

Interactions of Components with Non Biological Chemical Systems

Adsorption of Various Molecular Species by Hydroxides

Aluminum hydroxide (B78521) and magnesium hydroxide are known for their ability to adsorb a wide range of molecular species. This adsorption is a surface phenomenon driven by forces such as electrostatic attraction, ligand exchange, and hydrogen bonding. mdpi.commedscape.com

Aluminum Hydroxide (Al(OH)₃):

Aluminum hydroxide is an amphoteric compound, meaning it can react as either an acid or a base. mdpi.com It possesses a positive surface charge in environments with a pH similar to that of bodily interstitial fluid, making it an effective adsorbent for acidic proteins. mdpi.com The adsorption process is influenced by several factors, including the pH of the solution and the presence of competing ions.

Research has demonstrated the adsorption of various substances onto aluminum hydroxide:

Ions: Aluminum hydroxide has been shown to adsorb toxic ions such as copper(II) and zinc(II). researchgate.net In a neutral medium at a pH of 7.6, the ion adsorption capacity was found to be 264 mg/g for copper(II) and 338 mg/g for zinc(II). researchgate.net It also readily adsorbs phosphate (B84403) and arsenate ions, a process that is significant in environmental systems. onepetro.org The presence of phosphate can reduce the adsorption of arsenate due to competition for the same surface binding sites. onepetro.org Furthermore, aluminum hydroxide has been investigated for the removal of fluoride (B91410) ions from water, with the formation of F-Al bonds being a key mechanism. google.com

Proteins and Antigens: The adsorption of proteins is a critical aspect of its use in other applications, such as vaccines. Aluminum hydroxide's surface charge allows it to adsorb acidic proteins effectively. mdpi.commdpi.com The mechanism of adsorption can involve both electrostatic interactions and ligand exchange. google.com For instance, studies on proteins like bovine serum albumin (BSA), β-casein, ovalbumin (OVA), and tetanus toxin (TT) have shown that while BSA adsorption is primarily electrostatic, the others also involve ligand exchange. google.com

Dyes: Aluminum hydroxide sludge has been effectively used as an adsorbent for reactive dyes. acs.org The adsorption capacity is influenced by the molecular weight of the dye, with higher molecular weight dyes being more strongly adsorbed. acs.org

Interactive Data Table: Adsorption Capacities of Aluminum Hydroxide for Various Species

| Adsorbed Species | Adsorbent Form | pH | Adsorption Capacity | Reference |

| Copper(II) ions | Nanostructured γ-modification | 7.6 | 264 mg/g | researchgate.net |

| Zinc(II) ions | Nanostructured γ-modification | 7.6 | 338 mg/g | researchgate.net |

| Phosphate (as P) | Amorphous Al(OH)₃ | 5-9 | Capacity decreases with increasing pH | researchgate.net |

| Reactive Red 2 | Aluminum hydroxide sludge | ~7 | High removal percentage (80.75%) | acs.org |

| Reactive Blue 4 | Aluminum hydroxide sludge | ~7 | High removal percentage (99.74%) | acs.org |

Magnesium Hydroxide (Mg(OH)₂):

Magnesium hydroxide also serves as an effective adsorbent for various chemical species, a property leveraged in water treatment and other industrial processes. science.gov

Dyes: It has been shown to effectively adsorb water-soluble dyes, particularly acid and direct dyes. science.gov

Water Vapor and Pyridine (B92270): Studies on well-characterized samples of Mg(OH)₂ have used the adsorption of water vapor and pyridine to understand the nature of its surface and the presence of coordinatively unsaturated Mg²⁺ cations, which act as weak Lewis acid sites. abdominalkey.com

Metal Ions: Magnesium hydroxide powders have demonstrated a high adsorption capacity for Co(II) ions from aqueous solutions, with a monolayer adsorption capacity of 125.00 mg/g at 318 K. nih.gov The mechanism of adsorption for potentially toxic metals like Ni²⁺, Cd²⁺, and Pb²⁺ has been identified as ion exchange with Mg²⁺. researchgate.net

Fatty Acids: The adsorption of fatty acids, such as undecylenic acid, lauric acid, oleic acid, and stearic acid, onto the magnesium hydroxide surface has been studied, revealing that chemical reactions are the primary driver of this adsorption. uky.edu

Interactive Data Table: Adsorption Capacities of Magnesium Hydroxide

| Adsorbed Species | Adsorbent Form | Temperature | Adsorption Capacity | Reference |

| Co(II) ions | Powder | 318 K | 125.00 mg/g | nih.gov |

| Lead (Pb²⁺) | Lignin-based nanocomposite | 23 °C | ~1.24 mmol/g | researchgate.net |

| Cadmium (Cd²⁺) | Lignin-based nanocomposite | 23 °C | ~0.94 mmol/g | researchgate.net |

| Nickel (Ni²⁺) | Lignin-based nanocomposite | 23 °C | Not specified, but demonstrated superior removal | researchgate.net |

Impact on Permeability of Other Chemical Entities in Model Systems

The components of Mylanta can also influence the transport and permeability of other chemical substances in non-biological, model systems. This is often observed when they are incorporated into or used to modify synthetic membranes.

Aluminum Hydroxide (Al(OH)₃):

Gel Filtration Layers: Gels of aluminum hydroxide hydrate (B1144303) can be used for water filtration. researchgate.net These gelatinous layers demonstrate high flux rates and permeability, with values reaching up to 28,000 L m⁻² h⁻¹ and 35,000 L m⁻² h⁻¹ bar⁻¹, respectively. researchgate.net The permeability is dependent on the density of the hydrate gel, with denser gels exhibiting lower flow rates. researchgate.net

Permeability Adjustment in Porous Media: In systems designed for adjusting the permeability of porous rock, aluminum hydroxide plays a role in gel formation. onepetro.org When the pH of a sodium aluminate solution is lowered to below approximately 9.6, aluminum hydroxide precipitates. If a polymer is present, this transition to a solid hydroxide allows for the crosslinking of the polymer, forming a gel that can reduce the permeability of the medium. onepetro.org

Magnesium Hydroxide (Mg(OH)₂):

Membrane Modification: Magnesium hydroxide can be used as an additive to modify synthetic membranes, such as those made from polyethersulfone (PES). researchgate.netresearchgate.net The addition of Mg(OH)₂ has been shown to improve the hydrophilicity of the PES membrane, which in turn increases its water permeability. researchgate.netresearchgate.net In one study, the water permeability coefficient of a PES membrane modified with 1.5% wt of Mg(OH)₂ reached 41.94 L/m²·h·bar. researchgate.net This is attributed to the hydrophilic OH groups in the magnesium hydroxide structure.

Ion Exchange Membranes: In novel crystallizer systems that utilize anion exchange membranes, the passage of hydroxide ions is a key step. mdpi.com These systems can be used to precipitate magnesium hydroxide from brines, where the membrane controls the transport of hydroxyl ions into the magnesium-rich solution, leading to crystallization without direct mixing of the reactant solutions. mdpi.com

Ethanol (B145695) Permeability in Fuel Cells: In the context of direct alkaline ethanol fuel cells, nanocomposite membranes based on chitosan (B1678972) and Mg(OH)₂ have been developed. These membranes exhibit a certain permeability to ethanol, which is a critical parameter for fuel cell performance. acs.org For a specific formulation, the ethanol permeability was measured at 6.17 × 10⁻⁷ ± 1.17 × 10⁻⁷ cm² s⁻¹. acs.org

Interactive Data Table: Impact of Hydroxides on Permeability in Model Systems

| Hydroxide | Model System | Effect on Permeability | Measured Value | Reference |

| Aluminum Hydroxide | Hydrate gel filtration layer | High water permeability | Up to 35,000 L m⁻² h⁻¹ bar⁻¹ | researchgate.net |

| Magnesium Hydroxide | Polyethersulfone (PES) membrane | Increased water permeability | 41.94 L/m²·h·bar (at 1.5% wt Mg(OH)₂) | researchgate.net |

| Magnesium Hydroxide | Chitosan-based nanocomposite membrane | Ethanol permeability | 6.17 × 10⁻⁷ cm² s⁻¹ | acs.org |

Emerging Research Areas and Future Directions

Nanomaterial Applications of Aluminum and Magnesium Hydroxides

The application of aluminum hydroxide (B78521) and magnesium hydroxide in nanoscale forms is an active area of investigation, driven by the potential to impart enhanced or entirely new properties compared to their bulk counterparts. Nanoscale aluminum hydroxide, for instance, is being explored for its use as a flame retardant and smoke suppressant due to its thermal decomposition properties, where it absorbs energy and releases water vapor at elevated temperatures. ssnano.comnanografi.com These nanoparticles can also serve as a feedstock for manufacturing other aluminum-based nanomaterials. ssnano.com

Magnesium hydroxide nanoparticles similarly exhibit properties valuable in various applications. They are used as flame retardants and smoke suppressants, undergoing endothermic decomposition at around 332 °C to release water, which delays ignition and dilutes combustible gases. nanografi.comus-nano.com Magnesium hydroxide nanoparticles are also being investigated for their use in neutralizing acidic wastewaters and in the biorock method for building artificial reefs. nanografi.comus-nano.com

Beyond these industrial applications, both aluminum and magnesium hydroxide nanoparticles are being studied for biomedical uses. Aluminum hydroxide nanoparticles are being evaluated as potential vaccine adjuvants, with research suggesting they can induce a rapid and more potent antigen-specific antibody response and reduce inflammatory responses compared to traditional aluminum hydroxide adjuvants. mdpi.comnih.gov Magnesium hydroxide nanoparticles have shown promise as environmentally friendly antimicrobial agents with potentially low toxicity. researchgate.netnih.gov Studies have explored their bactericidal properties, with findings indicating that surface modification can influence their antimicrobial action. researchgate.netnih.gov Research also suggests potential applications in wound healing, with polymer-coated magnesium hydroxide nanoparticles showing promise. rsc.org

Novel Synthesis and Modification Techniques for Enhanced Properties

Developing novel synthesis routes and modification techniques is crucial for tailoring the properties of aluminum and magnesium hydroxides for specific applications. Various methods are being explored to produce nanostructured magnesium hydroxide with controlled size and morphology, including hydrothermal/solvothermal treatments, precipitation routes, and microwave-assisted methods. rsc.orgmdpi.com The use of surfactants and templating agents has also been investigated to obtain nanocrystals with different shapes, such as hexagonal nanoplates, nanotubes, nanorods, and nanosheets. rsc.org

Surface modification of magnesium hydroxide is a key area of focus to improve its compatibility with various materials, particularly polymers, for applications like flame retardancy. alpapowder.come3s-conferences.org Techniques include dry modification using silanes, wet modification, hydrothermal methods, microencapsulation coating, and surface graft modification. alpapowder.com Modified magnesium hydroxide can show improved dispersion and compatibility in composite materials. alpapowder.come3s-conferences.org For instance, surface modification with compounds like 2-(diphenyl phosphine) benzoic acid has been shown to enhance the flame-retardancy performance of epoxy resins by improving dispersion and promoting the formation of a protective char layer during combustion. mdpi.com

Research into the synthesis of aluminum hydroxide also includes developing novel methods to influence its properties. Electrochemical synthesis has been used to produce aluminum hydroxide nanoparticles with controlled crystalline properties and size by adjusting parameters like applied voltage. scu.ac.ir Amorphous aluminum hydroxide catalysts are also being investigated for their potential in promoting hydrogen production from aluminum-water reactions by disrupting the passive alumina (B75360) layer. researchgate.net

Advanced In Vitro and In Silico Model Development for Formulation Science

Advanced in vitro and in silico models are increasingly being utilized in formulation science to evaluate and predict the performance of formulations containing aluminum and magnesium hydroxides. In vitro models, such as modified artificial stomach models, are used to simulate the conditions of the human stomach and assess the antacid effect of formulations by measuring pH changes in artificial gastric juice. humanjournals.comresearchgate.net These models can help determine the neutralization capacity and duration of action of different formulations. humanjournals.comresearchgate.net The Rossett-Rice test is another dynamic assay used as a standard for evaluating the in vitro efficacy of antacid formulations. nih.gov

In silico modeling, which involves computational approaches, is also emerging as a valuable tool in formulation science. While the provided search results show in silico studies primarily focusing on the interaction of other types of antacids (like H2RAs and PPIs) with biological targets like endothelial E-selectin nih.gov, the principles of using molecular visualization and energy-based programs for predicting interactions can be extended to model the behavior of aluminum and magnesium hydroxides in complex biological environments or within formulations. Such models could potentially provide insights into particle interactions, dissolution profiles, and the impact of formulation changes at a molecular level, complementing experimental in vitro studies. Research in this area is likely to grow, offering a predictive element to formulation development and optimization.

Q & A

Basic Research Questions

Q. What are the mechanisms by which Mylanta's active ingredients (aluminum hydroxide, magnesium hydroxide, simethicone) neutralize gastric acid and mitigate gas-related symptoms?

- Methodological Answer : Aluminum hydroxide and magnesium hydroxide neutralize hydrochloric acid (HCl) via chemical reactions:

- .